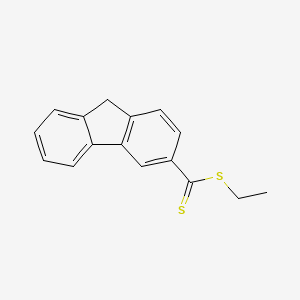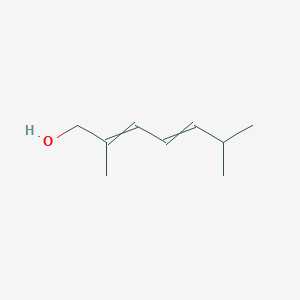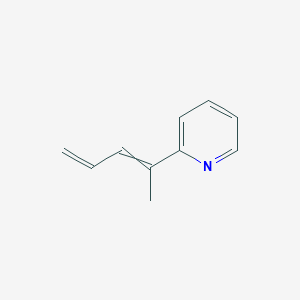
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid is a pteridine derivative Pteridines are a class of heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and methylamine. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification techniques such as crystallization, chromatography, or recrystallization are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pteridine derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pteridines.
Aplicaciones Científicas De Investigación
2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor.
Medicine: Research is ongoing into its potential therapeutic applications, including as an enzyme inhibitor.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid involves its interaction with specific enzymes and molecular targets. It can act as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The compound’s structure allows it to bind to active sites on enzymes, influencing their activity and the overall biochemical pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpteridine
- 2-Amino-4-oxo-6-methylpteridine
- 2-Amino-4-hydroxy-6-pyrophosphoryl-methylpteridine
Uniqueness
What sets 2-Amino-7-methyl-4-oxo-1,4-dihydropteridine-6-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research focused on enzyme interactions and potential therapeutic applications.
Propiedades
Número CAS |
59743-02-1 |
|---|---|
Fórmula molecular |
C8H7N5O3 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
2-amino-7-methyl-4-oxo-3H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N5O3/c1-2-3(7(15)16)11-4-5(10-2)12-8(9)13-6(4)14/h1H3,(H,15,16)(H3,9,10,12,13,14) |
Clave InChI |
WIDZFVVWLBPENU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=O)NC(=NC2=N1)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)



![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)

![3-Chloro-6-{[3-(2-methylprop-2-en-1-yl)[1,1'-biphenyl]-2-yl]oxy}pyridazine](/img/structure/B14609735.png)





![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

